molecular formula C16H24O8 B2628579 Cesternoside A CAS No. 153120-71-9

Cesternoside A

Cat. No.: B2628579
CAS No.: 153120-71-9
M. Wt: 344.36
InChI Key: QWDZAIPHGHHAJD-MDPRTGSHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cesternoside A can be synthesized through a series of chemical reactions involving the glucosylation of specific phenolic compounds. The synthetic route typically involves the use of glucopyranosyl donors and acceptors under controlled conditions to ensure the formation of the desired glucoside bond .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The production process involves the extraction of the compound from the leaves of Cestrum nocturnum, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cesternoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Cesternoside A has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying glucoside synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Cesternoside A involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Cesternoside A is unique compared to other similar compounds due to its specific glucoside structure and the presence of distinct functional groups. Similar compounds include:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2-butan-2-yl-4,6-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c1-3-7(2)9-4-8(18)5-10(19)15(9)24-16-14(22)13(21)12(20)11(6-17)23-16/h4-5,7,11-14,16-22H,3,6H2,1-2H3/t7?,11-,12-,13+,14-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDZAIPHGHHAJD-MDPRTGSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=C(C(=CC(=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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